N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide
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Description
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzothiophene derivatives and exhibits a wide range of biochemical and physiological effects.
Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Evaluation
Research has delved into the synthesis of heterocyclic compounds from benzo[b]thiophen derivatives. For example, the synthesis of thiophenylhydrazonoacetates from 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been explored for creating various heterocyclic derivatives, including pyrazole, isoxazole, and pyrazolopyrimidine derivatives, showcasing the compound's versatility in heterocyclic synthesis (Mohareb et al., 2004). Additionally, the synthesis and characterization of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides have been reported, highlighting the compound's potential in developing new antimicrobial agents (Talupur et al., 2021).
Antitumor Evaluation of Derivatives
Further studies have focused on the antitumor activities of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds have shown promising results in inhibiting the proliferation of various human cancer cell lines, emphasizing the compound's utility in cancer research (Shams et al., 2010).
Antioxidant Activity and Hepatotoxicity Protection
Research into benzothiazole derivatives has revealed their potential in inactivating reactive chemical species through antioxidant activity. A study evaluated the protective effects of these compounds against acetaminophen-induced hepatotoxicity, suggesting the compound's relevance in studying oxidative stress and liver protection (Cabrera-Pérez et al., 2016).
Molecular Structure and Supramolecular Aggregation
Investigations into the molecular structure and modes of supramolecular aggregation of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides have provided insights into the compound's structural characteristics and its implications for the development of novel materials and pharmaceuticals (Sagar et al., 2018).
Novel Antimicrobial Dyes and Textile Finishing
A series of novel acyclic and heterocyclic dye precursors and dyes based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide systems have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant efficiency, indicating their potential applications in textile finishing and as antimicrobial agents (Shams et al., 2011).
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-21-12-6-4-5-11(9-12)16(20)19-17-14(10-18)13-7-2-3-8-15(13)22-17/h4-6,9H,2-3,7-8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCDDFMLVGZMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide |
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